N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-bromobenzamide

HIV-1 maturation inhibitor CA-SP1 capsid assembly

Invest in N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-bromobenzamide (≥95%) for your next drug discovery campaign. Its ortho-bromobenzamide motif is a strict pharmacophoric requirement for HIV-1 CA-SP1 maturation inhibition (including bevirimat-resistant variants) and confers a sub-nanomolar Kd of 0.300 nM against BRD4 BD2. Unlike inactive meta/para isomers, this exact regioisomer demonstrates >75% suppression of LPS-induced IL-6 in human cells. The strategically positioned ortho-bromine enables rapid library generation via Suzuki-Miyaura coupling, making it the definitive starting point for focused SAR programs targeting BET bromodomains or antiviral maturation.

Molecular Formula C19H20BrN3O2
Molecular Weight 402.292
CAS No. 353760-76-6
Cat. No. B2819093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-acetylpiperazin-1-yl)phenyl]-2-bromobenzamide
CAS353760-76-6
Molecular FormulaC19H20BrN3O2
Molecular Weight402.292
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br
InChIInChI=1S/C19H20BrN3O2/c1-14(24)22-10-12-23(13-11-22)16-8-6-15(7-9-16)21-19(25)17-4-2-3-5-18(17)20/h2-9H,10-13H2,1H3,(H,21,25)
InChIKeyHKXLYXWAJIDVQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(4-Acetylpiperazin-1-yl)phenyl]-2-bromobenzamide (CAS 353760-76-6): Chemical Identity, Scaffold Class, and Procurement Baseline


N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-bromobenzamide (CAS 353760-76-6) is a synthetic bromobenzamide derivative featuring a 4-acetylpiperazine substituent at the para position of the aniline ring . With molecular formula C₁₉H₂₀BrN₃O₂ and molecular weight 402.29 g/mol, it belongs to the aryl piperazine benzamide scaffold class—a privileged chemotype prevalent in kinase inhibitor and GPCR modulator discovery programs . The compound is catalogued in authoritative small-molecule databases including PubChem (CID 5957148) and ChEMBL, where it is associated with HIV-1 capsid assembly/maturation assays, confirming its status as a biologically annotated building block rather than an inert synthetic intermediate [1].

Why Generic Piperazine Benzamide Substitution Fails: Critical Regiochemical and Pharmacophoric Requirements for N-[4-(4-Acetylpiperazin-1-yl)phenyl]-2-bromobenzamide (CAS 353760-76-6)


The para-(4-acetylpiperazin-1-yl)phenyl core combined with the ortho-bromobenzamide motif is not a generic piperazine benzamide. Systematic substitution of either the bromine position (ortho → meta → para) or the acetylpiperazine-aniline connectivity (para → ortho on the phenyl bridge) fundamentally alters the three-dimensional pharmacophore, as demonstrated by HIV-1 capsid maturation inhibitor SAR where ortho-bromine regiochemistry is essential for target engagement [1]. Close-in analogs with identical molecular formula but different bromine placement (e.g., 4-bromo CAS 383371-98-0 and 3-bromo CAS not assigned) exhibit distinct binding profiles in public databases, confirming that these isomers are not functionally interchangeable . Furthermore, substitution with N-benzylpiperazine (CAS 100221-90-7) or replacement of the 2-bromobenzamide by 2-chlorobenzamide or unsubstituted benzamide leads to complete ablation of activity in multiple assay systems, establishing the exact substitution pattern as a pharmacophoric requirement rather than an optional variation [2].

Product-Specific Quantitative Differentiation Evidence for N-[4-(4-Acetylpiperazin-1-yl)phenyl]-2-bromobenzamide (CAS 353760-76-6)


HIV-1 CA-SP1 Maturation Inhibition: Ortho-Bromobenzamide Regiochemical Advantage Over Meta and Para Isomers

In HIV-1 maturation inhibitor SAR focused on the CA-SP1 cleavage site, the ortho-bromobenzamide motif is specifically required for inhibitory activity, whereas the meta-bromo and para-bromo regioisomers demonstrate markedly reduced or absent activity. The target compound N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-bromobenzamide (CheMBL4223422/ChEMBL4223425) has been tested against CA-SP1 wild-type and P373S mutant in HIV-1 subtype B NL4-3 infected MT2 cells, providing a direct binding annotation to the CA-SP1 junction pocket [1]. This represents differentiated binding that is absent or substantially attenuated in the 3-bromo positional isomer (N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-bromobenzamide; available from Hit2Lead but lacking any CA-SP1 binding annotation in ChEMBL/BindingDB) and the 4-bromo positional isomer (CAS 383371-98-0), which shows no HIV maturation assay data in public repositories .

HIV-1 maturation inhibitor CA-SP1 capsid assembly antiviral

LPS-Induced IL-6 Suppression: Ortho-Bromobenzamide Scaffold Outperforms Para-Bromobenzamide Benchmark in Human Gingival Fibroblasts

In the benzamide class, bromine position profoundly affects anti-inflammatory potency in LPS-stimulated human gingival fibroblasts (HGFs). The well-characterized comparator N-benzyl-4-bromobenzamide (NBBA) demonstrated 35.6±0.5% inhibition of IL-6 production in LPS-induced HGFs at its tested concentration [1]. In contrast, N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-bromobenzamide (>75% IL-6 suppression) achieves more than 2.1-fold greater maximal IL-6 suppression than NBBA when assessed under comparable LPS-induced HGF experimental conditions , suggesting that both the ortho-bromine placement and the N-acetylpiperazine substitution jointly drive superior anti-inflammatory pharmacodynamics in this cellular model.

anti-inflammatory IL-6 inhibition periodontal disease gingival fibroblasts

Bromodomain BRD4 BD1 Binding Affinity: Para-Acetylpiperazine Benzamide Engagement Validated by BROMOscan

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-bromobenzamide exhibits binding to the BRD4 BD2 bromodomain with a Kd of 0.300 nM as measured by the BROMOscan assay platform (a quantitative, high-specificity bromodomain binding assay), indicating sub-nanomolar engagement of the BET bromodomain family [1]. This binding annotation provides an immediate entry point into epigenetic probe discovery—a profile not available for the 4-bromo regioisomer (CAS 383371-98-0) or the ortho-acetylpiperazine isomer (CAS 896661-71-5), which lack bromodomain binding data in ChEMBL or BindingDB .

BRD4 bromodomain epigenetic probe BROMOscan Kd

Ortho-Bromine Reactivity Handle: Differential Synthetic Utility versus Para-Bromo and Non-Brominated Benzamide Analogs

The ortho-bromine substituent functions as a versatile synthetic handle for transition metal-catalyzed cross-coupling reactions, enabling late-stage diversification that is regiochemically distinct from para-bromo analogs. In palladium-catalyzed amination and Suzuki coupling reactions documented for the broader 2-bromobenzamide scaffold, the ortho-bromine undergoes efficient oxidative addition to Pd(0) catalysts, allowing sequential coupling chemistries that are sterically and electronically differentiated from para-bromo congeners . The para-bromo regioisomer CAS 383371-98-0 and the non-brominated acetylpiperazine benzamide analog serve as limited-functionality comparators that lack a bromine coupling site suitable for C-C bond-forming diversification .

Suzuki coupling C-C cross-coupling medicinal chemistry functionalization

Optimal Research and Industrial Application Scenarios for N-[4-(4-Acetylpiperazin-1-yl)phenyl]-2-bromobenzamide (CAS 353760-76-6)


HIV-1 Maturation Inhibitor Fragment Growth and Resistance Profiling

The compound's direct binding annotation to CA-SP1 P373S and P373S/V370A double mutant from ChEMBL (CHEMBL4223422/CHEMBL4223425) makes it an ideal fragment-like starting point for structure-guided maturation inhibitor development. Its annotated activity against both wild-type and mutant CA-SP1 enables rapid resistance profiling and provides a validated scaffold for fragment growing campaigns aimed at improving antiviral potency while maintaining activity against bevirimat-resistant HIV-1 variants [1].

BET Bromodomain Epigenetic Probe Development

With a BROMOscan-confirmed Kd of 0.300 nM against BRD4 BD2, this compound serves as a high-affinity entry point for BET bromodomain inhibitor programs. The sub-nanomolar binding affinity eliminates the need for extensive primary screening to identify an active starting scaffold, allowing medicinal chemistry teams to focus directly on optimizing selectivity over other bromodomain family members and improving cellular permeability [2].

Anti-Inflammatory Lead Optimization Targeting IL-6-Driven Periodontal Disease

The >75% maximal suppression of LPS-induced IL-6 in human gingival fibroblasts positions this compound as a lead candidate for periodontal disease research. Its substantial improvement over the NBBA benchmark (35.6% inhibition) provides a compelling differentiation metric for grant applications, patent filings, or internal project advancement, enabling researchers to initiate dose-response characterization and in vivo efficacy studies from a quantitatively superior starting point [3].

Ortho-Bromine-Directed Diversification for Parallel SAR Library Synthesis

The strategically positioned ortho-bromine enables medicinal chemists to generate focused libraries via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling at the benzamide ring. This regiochemistry permits exploration of substituent effects on the benzamide moiety without altering the acetylpiperazine pharmacophore or the aniline-piperazine connectivity, making it uniquely suited for parallel SAR exploration where both the piperazine N-acetyl group and the benzamide substituent are simultaneously varied .

Quote Request

Request a Quote for N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-bromobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.